3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran ring system substituted with a methoxy group at the 7-position, an azetidine ring, and an oxazolidine-2,4-dione moiety. Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the construction of the benzofuran core
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: : The oxazolidine-2,4-dione moiety can be reduced to form a different functional group.
Substitution: : The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: : Formation of 7-hydroxybenzofuran derivatives.
Reduction: : Formation of oxazolidine-2-one derivatives.
Substitution: : Introduction of various substituents on the benzofuran ring, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is studied for its potential biological activities. It has shown promise as an antimicrobial agent and is being investigated for its effects on various pathogens.
Medicine
In the medical field, this compound is explored for its therapeutic potential. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: : Similar compounds include other benzofuran derivatives with different substituents on the benzofuran ring.
Oxazolidinones: : Compounds with similar oxazolidine-2,4-dione structures are also related.
Uniqueness
3-(1-(7-Methoxybenzofuran-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione stands out due to its unique combination of functional groups and its potential applications in various fields. Its complex structure and diverse reactivity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-11-4-2-3-9-5-12(24-14(9)11)15(20)17-6-10(7-17)18-13(19)8-23-16(18)21/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSSSNVJYVYHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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